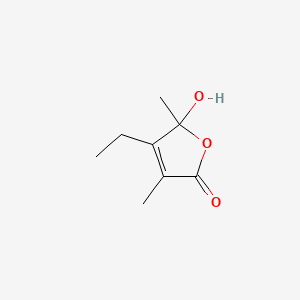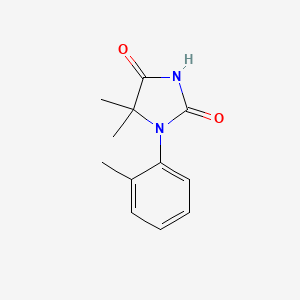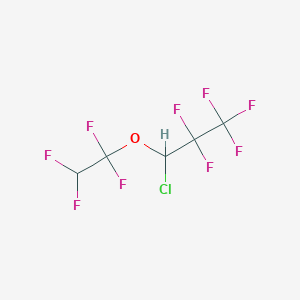![molecular formula C20H16OS B14660057 3-[5-(4-Methylphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one CAS No. 51081-77-7](/img/structure/B14660057.png)
3-[5-(4-Methylphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(4-Methylphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Methylphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-[5-(4-Methylphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
3-[5-(4-Methylphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antioxidant effects.
作用機序
The mechanism of action of 3-[5-(4-Methylphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
3-[5-(4-Methylphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one can be compared with other similar compounds, such as:
Methiopropamine: An organic compound structurally related to methamphetamine, containing a thiophene group with an alkyl amine substituent.
Thiopropamine: A stimulant drug that is an analogue of amphetamine, where the phenyl ring is replaced by thiophene.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
特性
CAS番号 |
51081-77-7 |
|---|---|
分子式 |
C20H16OS |
分子量 |
304.4 g/mol |
IUPAC名 |
3-[5-(4-methylphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C20H16OS/c1-15-7-9-17(10-8-15)20-14-12-18(22-20)11-13-19(21)16-5-3-2-4-6-16/h2-14H,1H3 |
InChIキー |
XKXNGIJAIUHZGG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC=C(S2)C=CC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


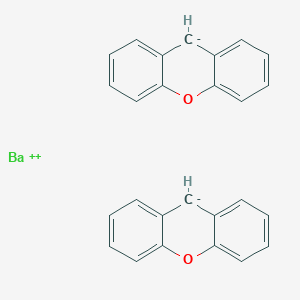

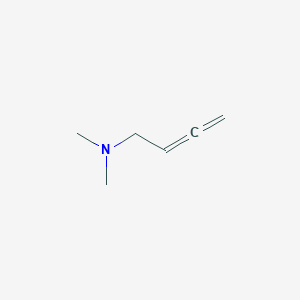


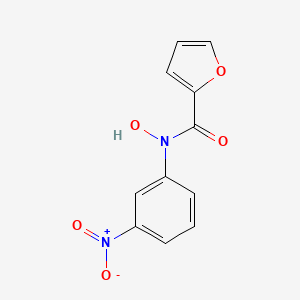
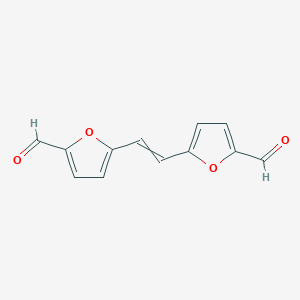

![2-[(4-Methylphenyl)methyl]aniline](/img/structure/B14660040.png)
